REACTION_CXSMILES
|
C(OC([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]1[CH:21]=[C:20]([CH3:22])[N:19]=[C:18]([N:23]2[CH:27]=[CH:26][N:25]=[CH:24]2)[N:17]=1)=O)C1C=CC=CC=1>[Pd].C(O)C>[N:23]1([C:18]2[N:19]=[C:20]([CH3:22])[CH:21]=[C:16]([CH:12]3[CH2:13][CH2:14][CH2:15][NH:11]3)[N:17]=2)[CH:27]=[CH:26][N:25]=[CH:24]1
|
Type
|
CUSTOM
|
Details
|
then stirred under a balloon of H2 for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with N2
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=NC(=CC(=N1)C)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |